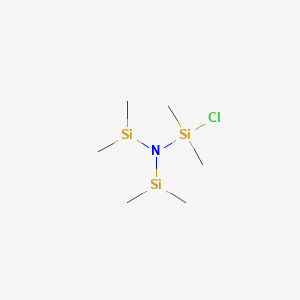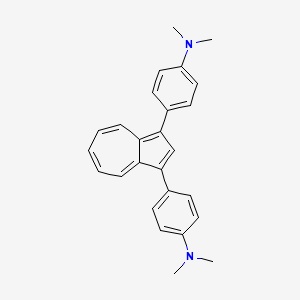
5-Hexylthiophene-2-carbodithioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hexylthiophene-2-carbodithioic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a hexyl group attached to the thiophene ring and a carbodithioic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexylthiophene-2-carbodithioic acid typically involves the functionalization of thiophene derivatives. One common method is the direct electrophilic borylation of 2,5-dibromo-3-hexylthiophene, followed by subsequent reactions to introduce the carbodithioic acid group . The reaction conditions often involve the use of organometallic reagents and catalysts, such as nickel or palladium-based systems, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems could be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-Hexylthiophene-2-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as bromine or iodine can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
5-Hexylthiophene-2-carbodithioic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of conjugated polymers and other advanced materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of 5-Hexylthiophene-2-carbodithioic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The sulfur atoms in the thiophene ring can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. Additionally, the carbodithioic acid group may interact with metal ions, affecting the compound’s overall behavior in various environments.
類似化合物との比較
Similar Compounds
- 3-Hexylthiophene-2-carbodithioic acid
- 5-Hexylthiophene-2-carboxylic acid
- 2,5-Dibromo-3-hexylthiophene
Uniqueness
5-Hexylthiophene-2-carbodithioic acid is unique due to the presence of both a hexyl group and a carbodithioic acid functional group. This combination imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and organic electronics. Compared to similar compounds, it offers a unique balance of solubility, reactivity, and stability .
特性
CAS番号 |
921221-49-0 |
|---|---|
分子式 |
C11H16S3 |
分子量 |
244.4 g/mol |
IUPAC名 |
5-hexylthiophene-2-carbodithioic acid |
InChI |
InChI=1S/C11H16S3/c1-2-3-4-5-6-9-7-8-10(14-9)11(12)13/h7-8H,2-6H2,1H3,(H,12,13) |
InChIキー |
KZNDLRCZAKKICZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(S1)C(=S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phosphanium bromide](/img/structure/B14193416.png)
![2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14193423.png)

![2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate](/img/structure/B14193447.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-](/img/structure/B14193450.png)

![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)



![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)



